![molecular formula C22H15Cl2F3N2O3S B2485041 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 303996-14-7](/img/structure/B2485041.png)
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime" is part of a broader class of chemicals that have been studied for their unique structural and chemical properties. Research in this area has focused on understanding the synthesis, molecular structure, and chemical behaviors of nitrobenzene derivatives and related compounds.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that include the formation of oximes and subsequent reactions to introduce nitro and sulfanyl groups. For example, the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions has been demonstrated to yield aldehydes and ketones in good to excellent yields, under neutral, mild, and eco-friendly conditions (Kim et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds, like 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, reveals that such molecules display specific conformational features, such as dihedral angles between benzene rings, impacting their packing in crystals (Lynch & Mcclenaghan, 2003).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be complex, involving various reagents and conditions that affect the final products. For instance, reactions between oximes and organo-derivatives of Group III elements have shown the formation of specific oximates, indicating the influence of structure on reaction outcomes (Pattison & Wade, 1968).
科学的研究の応用
LC-MS/MS Study of Degradation Processes
The compound NTBC, structurally similar to the chemical , was initially developed as a triketone herbicide but did not progress due to its unsatisfactory herbicidal properties and environmental impact. Interestingly, it found a new application in treating a rare hereditary metabolic disease, hepatorenal tyrosinemia. The study used LC-MS/MS to explore the stability of NTBC under various conditions and its degradation products. This research is significant as it contributes to our understanding of NTBC's properties, potentially influencing the future use of similar compounds in medical applications (Barchańska et al., 2019).
Environmental Impact of Structurally Related Compounds
Oxy-PAHs, including compounds like nitro-PAHs and oxy-PAHs, to which our compound of interest is structurally related, have been identified as significant contributors to the toxicity of polycyclic aromatic compounds in the environment. These compounds, such as polycyclic aromatic ketones and quinones, show substantial mutagenic and carcinogenic risks, necessitating a deeper understanding and monitoring in environmental and genotoxicological studies (Clergé et al., 2019).
Synthesis and Biological Activity of Related Heterocyclic Compounds
The synthesis and biological activities of structurally related compounds, like 3-azabicyclo[3.3.1]nonanone derivatives, have been a focus of recent literature. These compounds, obtained through the Mannich reaction, exhibit significant antibacterial and antifungal activities, emphasizing the importance of structural modifications at specific positions to enhance biological activity (Mazimba & Mosarwa, 2015).
Mutagenicity of Nitro Compounds
A comprehensive review of nitro compounds, including aromatic and heteroaromatic nitro compounds, demonstrated their mutagenic potential. The review highlights the significant role of structural elements like hydrophobicity and molecular orbital energies in determining the mutagenic activity of these compounds, providing a framework for designing bioactive compounds with reduced mutagenicity (Debnath et al., 1991).
特性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-6-5-16(19(24)10-18)12-32-28-11-14-4-7-21(20(9-14)29(30)31)33-13-15-2-1-3-17(8-15)22(25,26)27/h1-11H,12-13H2/b28-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJPNSPDOZLTTQ-IPBVOBEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

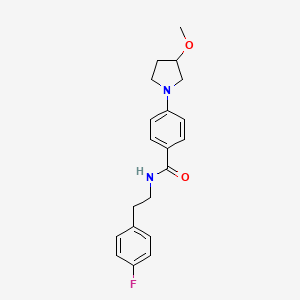
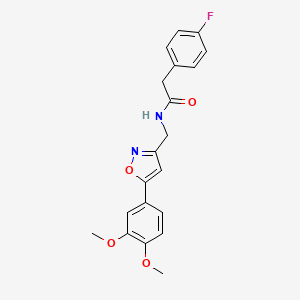
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)
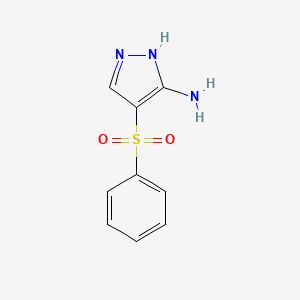
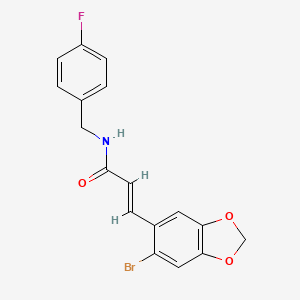

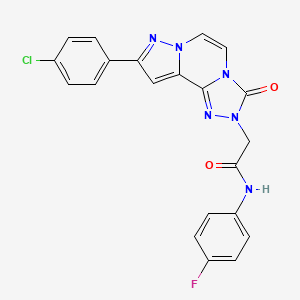
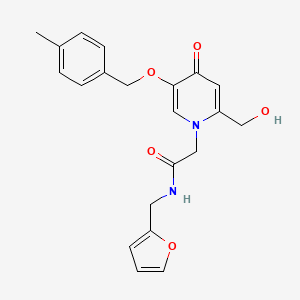
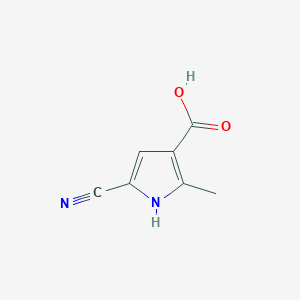
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)
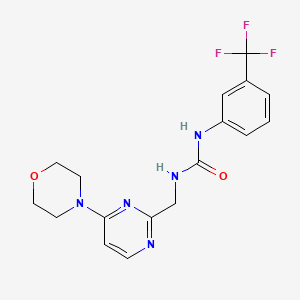
![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)